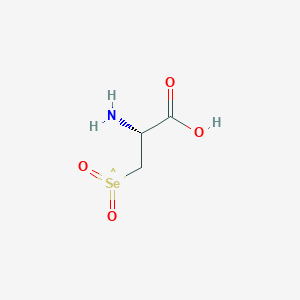

Dioxyselenocysteine

Description

Properties

Molecular Formula |

C3H6NO4Se |

|---|---|

Molecular Weight |

199.06 g/mol |

InChI |

InChI=1S/C3H6NO4Se/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |

InChI Key |

CFDIKEIPXZDMLP-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[Se](=O)=O |

Canonical SMILES |

C(C(C(=O)O)N)[Se](=O)=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Dioxyselenocysteine

Strategic Approaches for the Chemical Synthesis of Dioxyselenocysteine

The primary and most direct chemical strategy for synthesizing this compound involves the controlled oxidation of a suitable precursor. L-selenocystine, the diselenide-linked dimer of L-selenocysteine, serves as a stable and effective starting material for this transformation.

A key research finding demonstrates a straightforward synthesis of L-selenocysteine seleninic acid (the formal name for this compound) through the oxidation of L-selenocystine using hydrogen peroxide (H₂O₂) as the oxidant. nih.govnih.gov The reaction is performed under carefully controlled, near-neutral pH conditions at a low temperature to prevent over-oxidation or decomposition. nih.gov This method successfully yields crystalline L-dioxyselenocysteine, which has been characterized by single-crystal X-ray diffraction and ⁷⁷Se NMR spectroscopy, with a characteristic signal observed around 1221 ppm. nih.gov The process effectively cleaves the diselenide bond and oxidizes both selenium atoms to the seleninic acid state.

Table 1: Reaction Parameters for the Synthesis of L-Dioxyselenocysteine

| Parameter | Condition | Source |

| Starting Material | L-Selenocystine | nih.gov |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | nih.gov |

| Stoichiometry | 4 equivalents of H₂O₂ | nih.gov |

| Solvent | 4:1 Methanol/Water Mixture | nih.gov |

| Temperature | 10 °C | nih.gov |

| pH | Near-neutral | nih.gov |

| Product | L-Selenocysteine seleninic acid (crystalline) | nih.govresearchgate.net |

This strategic approach is advantageous due to its simplicity and the availability of the L-selenocystine precursor, allowing for the direct production of the oxidized amino acid for further study. nih.gov

Development of Bio-Inspired Synthetic Pathways for Selenoamino Acid Analogues, Including this compound

In biological systems, this compound is not synthesized as a free amino acid for incorporation into proteins. Instead, selenocysteine (B57510) is first synthesized on its transfer RNA (tRNA) and incorporated into a polypeptide chain. nih.govreactome.orgresearchgate.net The this compound moiety is then formed in situ within the active site of enzymes like glutathione (B108866) peroxidase (GPx) through the oxidation of this selenocysteine residue. nih.govrsc.org This biological transformation is a crucial step in the enzyme's catalytic cycle for detoxifying reactive oxygen species. nih.gov

Inspired by this natural process, researchers have developed synthetic systems that mimic the function of GPx. These bio-inspired pathways focus on creating materials that contain the catalytically active seleninic acid group. One successful approach involves integrating selenium into polymer microgels. nih.govresearchgate.net Key steps in this bio-inspired methodology include:

Synthesis of a Diselenide Cross-linker : A custom cross-linking molecule containing a diselenide bond is synthesized. nih.gov

Incorporation into Microgels : This diselenide cross-linker is incorporated into the structure of aqueous microgels via precipitation polymerization. nih.govresearchgate.net

Oxidative Activation : The diselenide bonds within the stable microgel structure are cleaved and oxidized to seleninic acid using an oxidant like H₂O₂. nih.gov

This method results in catalytically active microgels containing variable amounts of seleninic acid, which function as robust and reusable mimics of glutathione peroxidase. nih.govresearchgate.net These synthetic analogues have shown high catalytic activity in model oxidation reactions, demonstrating a successful bio-inspired pathway to harness the functionality of the this compound moiety in a non-biological matrix. nih.gov

Techniques for Stereoselective Synthesis of this compound Enantiomers

Stereochemical control is fundamental in the synthesis of amino acids and their derivatives for biological applications. The synthesis of specific enantiomers (L- or D-forms) of this compound relies heavily on the stereochemistry of the starting materials, as the oxidation step typically does not affect the existing chiral center.

The most direct technique for stereoselective synthesis is to start with an enantiomerically pure precursor. The synthesis of L-dioxyselenocysteine, for example, is achieved by oxidizing L-selenocystine. nih.gov Since the chiral α-carbon is not involved in the reaction, its L-configuration is preserved in the final product. Similarly, D-dioxyselenocysteine could be prepared from D-selenocystine.

For more complex or non-natural selenoamino acids, advanced stereoselective methods have been developed that could potentially be adapted for this compound synthesis. These include:

Asymmetric Se-Michael Additions : The 1,4-conjugate addition of selenium nucleophiles to chiral dehydroalanine (B155165) derivatives has been shown to produce enantiomerically pure selenocysteine derivatives with high diastereoselectivity. nih.govacs.org This method creates the C-Se bond and the adjacent stereocenter with excellent control.

Photoredox-Catalyzed Reactions : Using a chiral auxiliary, photoredox-catalyzed methods can achieve the stereoselective construction of the C-Se bond, providing access to a diverse range of β-selenolated amino acids. nih.gov

While these advanced methods have not been specifically reported for the direct synthesis of this compound, they represent powerful tools for creating chiral selenocysteine backbones that could subsequently be oxidized to the desired this compound enantiomer.

Controlled Derivatization and Functionalization of this compound for Research Applications

The functionalization of this compound is primarily centered on the high reactivity of its seleninic acid group. In biological contexts, its main "reaction" is a reduction back to a selenol (-SeH) via a selenenic acid (-SeOH) intermediate, which is the basis of its catalytic power in enzymes. nih.gov For research applications, derivatization is often employed to trap and detect this or related reactive intermediates.

A key application of derivatization is the trapping of the closely related selenenic acid intermediate. The chemical transformation of a selenenyl iodide to a selenenic acid has been demonstrated, with the resulting highly reactive selenenic acid being trapped by the nucleophile dimedone. nih.gov This type of reaction, forming a stable adduct, is crucial for confirming the presence of transient selenium species during a reaction.

Given the electrophilic nature of the selenium atom in seleninic acid, it is susceptible to nucleophilic attack. This reactivity is central to its biological function, where it reacts with thiols like glutathione. nih.gov In a research setting, this inherent reactivity can be exploited for functional assays or for the design of specific probes. The primary "functionalization" of this compound is, therefore, its reduction, which can be monitored to study enzymatic activity or the antioxidant potential of synthetic mimics.

Design and Synthesis of Isotopic Variants of this compound for Mechanistic Probes

Isotopic labeling is an indispensable tool for tracing metabolic pathways, elucidating reaction mechanisms, and enhancing analytical detection. The synthesis of isotopic variants of this compound would logically proceed by first preparing an isotopically labeled precursor—such as selenocysteine or selenocystine (B224153)—followed by oxidation.

Selenium possesses a unique isotopic signature with several stable isotopes, which is highly advantageous for mass spectrometry-based proteomics and metabolomics. nih.govacs.org This natural abundance pattern creates a distinctive isotopic envelope that allows for the confident identification of selenium-containing peptides in complex mixtures. nih.govacs.org

Methods for creating isotopic variants for mechanistic probes include:

Stable Isotope Labeling : The use of specific non-radioactive selenium isotopes (e.g., ⁷⁷Se, ⁷⁶Se, ⁷⁸Se) allows for precise quantification and analysis. nih.gov ⁷⁷Se is particularly valuable as it has a nuclear spin of 1/2, making it suitable for high-resolution Nuclear Magnetic Resonance (NMR) studies. wikipedia.org The synthesis would involve using an isotopically enriched source of elemental selenium to prepare the precursor.

Radioactive Isotope Labeling : The radioactive isotope ⁷⁵Se (half-life of 118.5 days) is widely used for metabolic labeling to track the incorporation and expression of selenoproteins in cell cultures and animal models. wikipedia.orgnih.gov Labeled this compound could be synthesized from ⁷⁵Se-labeled selenocystine to serve as a radioactive tracer in specific biochemical assays.

The general strategy involves a two-step process: (1) synthesis of the isotopically labeled selenocysteine or selenocystine using established methods, followed by (2) controlled oxidation to yield the desired isotopically labeled this compound. These labeled variants are critical for mechanistic studies, enabling researchers to track the transformation of the seleninic acid moiety during catalytic cycles.

Table 2: Selenium Isotopes and Their Applications in Research

| Isotope | Type | Half-Life | Common Application(s) | Source(s) |

| ⁷⁵Se | Radioactive | 118.5 days | Metabolic labeling, Autoradiography, Tracer studies | wikipedia.orgnih.gov |

| ⁷⁶Se | Stable | - | Mass Spectrometry (Isotopic signature) | nih.gov |

| ⁷⁷Se | Stable | - | High-Resolution NMR, Mass Spectrometry | nih.govwikipedia.org |

| ⁷⁸Se | Stable | - | Mass Spectrometry (Isotopic signature) | nih.gov |

| ⁸⁰Se | Stable | - | Mass Spectrometry (Most abundant isotope) | nih.gov |

| ⁸²Se | Stable | - | Mass Spectrometry (Isotopic signature) | nih.gov |

High Resolution Spectroscopic and Analytical Characterization Techniques for Dioxyselenocysteine

Application of High-Resolution Mass Spectrometry in Dioxyselenocysteine Structure Verification

High-resolution mass spectrometry (HR-MS), particularly when coupled with electrospray ionization (ESI), is indispensable for verifying the molecular formula and structure of this compound. ESI is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids, minimizing fragmentation during the ionization process. nih.gov

HR-MS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide exceptional mass accuracy, typically below 5 ppm. This precision allows for the unambiguous determination of the elemental composition from the measured mass-to-charge ratio (m/z). For this compound (C₃H₇NO₄Se), the high-resolution measurement can distinguish its unique isotopic pattern, which is heavily influenced by the natural abundance of selenium's six stable isotopes.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. nih.gov By selecting the precursor ion corresponding to protonated this compound ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns emerge. The fragmentation of the selenone moiety and the amino acid backbone provides definitive structural information, confirming the connectivity of the atoms.

Illustrative HR-MS Data for this compound Characterization

| Parameter | Expected Value/Observation for this compound | Significance |

|---|---|---|

| Monoisotopic Mass | 198.9540 u (for ⁸⁰Se isotope) | Fundamental for molecular formula confirmation. |

| [M+H]⁺ Ion (m/z) | 199.9613 | Primary ion observed in positive mode ESI-MS for identification. |

| Key MS/MS Fragments | Loss of H₂O, CO₂, and fragments related to the SeO₂ group. | Confirms the amino acid structure and the presence of the oxidized selenium. |

| Isotopic Pattern | Characteristic pattern reflecting natural selenium isotope abundances. | Provides high confidence in the presence of selenium. |

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound in solution. A combination of ¹H, ¹³C, and ⁷⁷Se NMR experiments provides a complete picture of the molecule's covalent structure and conformation.

⁷⁷Se NMR is particularly informative. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its oxidation state and chemical environment, spanning a range of over 2500 ppm. huji.ac.il For a selenone like this compound, the ⁷⁷Se chemical shift is expected to be significantly downfield (at a higher ppm value) compared to its reduced selenocysteine (B57510) counterpart, typically in the range of 1000-1100 ppm relative to dimethyl selenide (B1212193). netlify.app This large shift provides direct evidence of the highly oxidized selenium center.

Typical NMR Chemical Shift Ranges for Oxidized Selenoamino Acids

| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ⁷⁷Se | Selenocysteine (R-SeH) | -160 to -260 | Selenol |

| ⁷⁷Se | This compound (R-SeO₂-H) | 1000 - 1100 | Selenone |

| ¹³C | Cα (alpha-carbon) | 50 - 60 | Dependent on pH |

| ¹³C | Cβ (beta-carbon) | ~40 (deshielded vs. selenocysteine) | Influenced by SeO₂ |

| ¹H | Hα (alpha-proton) | 3.5 - 4.5 | Dependent on pH |

| ¹H | Hβ (beta-protons) | 3.0 - 3.8 | Influenced by SeO₂ |

X-ray Fluorescence Spectroscopy for Investigating Selenium Coordination in this compound and its Complexes

X-ray Fluorescence (XRF) is an elemental analysis technique that can quantify the total selenium content in a sample. acs.orgiaea.org When a sample is irradiated with high-energy X-rays, core-level electrons of the selenium atoms are ejected. The subsequent relaxation of electrons from higher energy levels to fill the vacancy results in the emission of fluorescent X-rays with energies characteristic of selenium. rsc.org This allows for the non-destructive quantification of selenium in various matrices. researchgate.netresearchgate.net

For more detailed information about the selenium atom's local environment, X-ray Absorption Spectroscopy (XAS), a related technique often performed at a synchrotron, is employed. Specifically, X-ray Absorption Near Edge Structure (XANES) is highly sensitive to the oxidation state of the selenium atom. The energy of the selenium K-edge absorption peak will shift to higher energies as the oxidation state increases from selenide (-2) to selenone (+4 or +6 formally). This provides a direct spectroscopic signature of the "dioxy" functional group in this compound.

Expected X-ray Spectroscopic Features for Selenium Species

| Technique | Parameter | Observation for this compound | Interpretation |

|---|---|---|---|

| XRF | Emission Line | Se Kα at ~11.22 keV | Confirms the presence and allows quantification of selenium. |

| XANES | K-edge Energy | Significant positive shift compared to selenocysteine. | Indicates a high oxidation state of the selenium atom, consistent with a selenone. |

Advanced Chromatographic Separations (HPLC, GC-MS) for Purity Assessment and Speciation of this compound

Chromatographic methods are essential for separating this compound from related compounds, such as its precursor selenocysteine, other selenoamino acids, and potential degradation products. nih.gov This separation is critical for purity assessment and accurate quantification.

High-Performance Liquid Chromatography (HPLC), especially in a reversed-phase ion-pairing mode, is a preferred method for analyzing polar selenoamino acids. researchgate.netresearchgate.net this compound is expected to be more polar than selenocysteine and thus would have a shorter retention time on a standard C18 column. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase helps to achieve better peak shape and resolution. umass.edu Coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) creates a powerful hyphenated technique for selenium speciation, offering extremely low detection limits and selenium-specific detection. nih.govwikipedia.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires prior derivatization of the non-volatile amino acid to make it amenable to gas-phase analysis. This adds complexity to the sample preparation but can provide excellent separation efficiency.

Typical HPLC Parameters for Selenoamino Acid Speciation

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 | Good retention for a wide range of organic molecules. |

| Mobile Phase | Water/Acetonitrile or Methanol gradient with 0.1% TFA | Elutes compounds based on polarity; TFA acts as an ion-pairing agent. umass.edu |

| Detector | ICP-MS or ESI-MS | Provides element-specific detection (ICP-MS) or molecular identification (ESI-MS). nih.govgenscript.com |

| Expected Elution Order | This compound -> Selenocysteine -> Selenomethionine | Based on decreasing polarity. |

Utilization of Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting of this compound

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound, identifying its key functional groups. thermofisher.comyoutube.com These techniques are complementary and probe the vibrational modes of the molecule.

The most prominent feature in the vibrational spectra of this compound would be the strong stretching vibrations of the selenone (SeO₂) group. These are expected to appear in a distinct region of the spectrum, typically between 850 and 1000 cm⁻¹. FTIR spectroscopy is particularly sensitive to polar bonds and would show strong absorptions for the Se=O stretches, as well as the characteristic bands for the amino acid functional groups (N-H, C=O, O-H). nih.govresearchgate.netmdpi.com

Raman spectroscopy, which relies on inelastic scattering of laser light, is highly sensitive to symmetric vibrations and non-polar bonds. It would be particularly effective for observing the symmetric SeO₂ stretch and the C-Se bond vibration. The combination of both techniques provides a comprehensive vibrational profile for unambiguous identification. nih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (acid) | FTIR | 2500 - 3300 | Broad |

| N-H Stretch (amine) | FTIR | 3200 - 3500 | Medium |

| C=O Stretch (acid) | FTIR | 1700 - 1730 | Strong |

| SeO₂ Asymmetric Stretch | FTIR/Raman | 940 - 980 | Strong |

| SeO₂ Symmetric Stretch | FTIR/Raman | 880 - 920 | Strong |

| C-Se Stretch | Raman | 500 - 600 | Medium |

Computational Chemistry and Theoretical Modeling of Dioxyselenocysteine Systems

Quantum Chemical Calculations for the Electronic Structure and Reactivity of Dioxyselenocysteine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods, which solve approximations of the Schrödinger equation, provide detailed information about electron distribution, orbital energies, and molecular geometry, which in turn dictate the compound's reactivity. nih.gov

Detailed Research Findings: Theoretical studies on the oxidation of selenocysteine (B57510) to its various oxidized forms, including the seleninic acid state (this compound), have been performed using sophisticated quantum chemical methods. nih.gov For instance, Density Functional Theory (DFT) with functionals like B3LYP is often employed to investigate reaction pathways and thermodynamic characteristics. semanticscholar.org Such calculations can map the potential energy surface for the oxidation process, for example, by hydrogen peroxide, identifying transition states and reaction energy barriers. nih.govsemanticscholar.org

Studies comparing the oxidation of cysteine and selenocysteine show that while the free amino acids have similar reaction energy barriers in aqueous solution, the molecular environment within a protein can drastically alter the reactivity of the selenocysteine residue. nih.gov Quantum chemical calculations have revealed that the selenium atom in selenocysteine has a much lower pKa (5.2) than the sulfur atom in cysteine, allowing it to be a more potent nucleophile at physiological pH. nih.gov Upon oxidation to the dioxo state (seleninic acid), the electronic properties change dramatically. Calculations can quantify this change, showing shifts in atomic charges, bond lengths, and vibrational frequencies. For example, the oxidation of L-Selenocystine has been shown experimentally to yield Se(IV) and Se(VI) products, such as selenocysteic acid, whose structures can be corroborated by computational models. researchgate.net

These computational approaches allow researchers to dissect the factors contributing to the reactivity of this compound, including the role of neighboring amino acid residues and the dielectric constant of the molecular environment. nih.gov

Table 4.1: Quantum Chemical Methods in this compound Research

| Method | Application | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction pathways, thermodynamic properties, electronic transitions. | Provides insights into reaction barriers and stability of oxidized intermediates. semanticscholar.org Helps analyze molecular structure and reactivity. nih.gov | semanticscholar.orgnih.gov |

| IMOMO (Integrated Molecular Orbital + Molecular Orbital) | Studying oxidation reactions in solution. | Demonstrated similar energy barriers for free cysteine and selenocysteine oxidation but highlighted the crucial role of the protein environment. nih.gov | nih.gov |

| Ab initio methods (e.g., QCISD(T), PMP2) | High-accuracy calculation of electronic structure and energy barriers. | Used to obtain benchmark energies for reaction pathways. nih.gov | nih.gov |

| Time-Dependent DFT (TD-DFT) | Simulating UV-visible spectra to predict electronic excitations. | Can be used to understand how oxidation state affects the spectral properties of the molecule. nih.gov | nih.gov |

Molecular Dynamics Simulations to Explore the Conformational Landscape and Solvation of this compound

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are the tool of choice for exploring the physical movements and interactions of molecules over time. MD simulations model the behavior of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system. researchgate.netresearchgate.net

Detailed Research Findings: MD simulations are crucial for understanding how the introduction of a bulky and polar this compound residue affects protein dynamics and stability. These simulations can explore the vast conformational landscape of a protein containing this modification, identifying new metastable states that may be functionally relevant. nih.govplos.org By simulating the protein in a box of water molecules, MD provides a detailed view of the solvation process, showing how water molecules arrange around the this compound residue and form hydrogen bonds. researchgate.net

Computational studies using polarizable continuum models can predict the most stable form of the amino acid in solution; for selenocysteine, the zwitterionic form is predicted to be the most stable. researchgate.net MD simulations extend this by explicitly modeling the dynamic interactions with individual solvent molecules. All-atom MD simulations can reveal how the local environment is patterned by the presence of specific residues and how this influences membrane shape or protein-protein interactions. escholarship.org These simulations can track key parameters such as root-mean-square deviation (RMSD) to assess structural stability and fluctuations over time, often on the microsecond scale. plos.org Enhanced sampling techniques can be combined with MD to more efficiently explore the conformational space and overcome the time-scale limitations of conventional simulations. researchgate.netnih.gov

Table 4.2: Parameters Explored in MD Simulations of this compound Systems

| Parameter/Technique | Description | Insights Gained | Reference |

|---|---|---|---|

| Conformational Landscape | The range of three-dimensional shapes a molecule can adopt. | Identifies stable and transient structures, revealing how oxidation impacts protein flexibility and function. | nih.govplos.org |

| Solvation Shell Analysis | Study of the structure and dynamics of solvent (water) molecules immediately surrounding the solute. | Determines how this compound interacts with its aqueous environment, affecting its solubility and reactivity. | researchgate.netresearchgate.net |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the molecule or protein complex over the course of the simulation. | plos.org |

| Enhanced Sampling | Computational methods (e.g., accelerated MD) to explore conformational space more efficiently. | Allows for the observation of large-scale conformational changes that occur on longer timescales. | researchgate.netnih.gov |

| Principal Component Analysis (PCA) | A statistical method used to identify the dominant modes of motion in a simulation. | Reduces the complexity of MD trajectories to visualize the most significant structural variations. | researchgate.net |

Computational Prediction and Characterization of this compound Interactions with Biological Macromolecules

Understanding how this compound interacts with other biological macromolecules, such as proteins and nucleic acids, is key to elucidating its biological role. Computational methods can predict and characterize these interactions at the atomic level, guiding further experimental validation. nih.gov

Detailed Research Findings: The interaction of selenocysteine-containing proteins with their partners, such as the binding of SECIS Binding Protein 2 (SBP2) to the SECIS RNA element during selenoprotein synthesis, provides a template for how such interactions can be studied. nih.gov Computational approaches can model the introduction of a this compound residue into such a complex to predict its impact on binding.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for this purpose. In a QM/MM simulation, the reactive center (e.g., the this compound and its immediate binding partners) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This allows for the accurate modeling of bond-making and bond-breaking events and charge transfer within the context of a large biological system.

These computational models can identify the specific amino acid or nucleotide residues that form key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with the this compound. They can also quantify the energetic contributions of these interactions, providing a detailed map of the binding interface. Techniques like composition-gradient multi-angle light scattering (CG-MALS) can experimentally determine binding affinity and stoichiometry, which can then be used to validate and refine the computational models. youtube.com

Table 4.3: Methods for Predicting Macromolecular Interactions

| Computational Method | Purpose | Information Obtained | Reference |

|---|---|---|---|

| QM/MM | Modeling reactions and interactions in large systems. | Detailed energetics and electronic changes at the active site during binding or catalysis. | nih.gov |

| Protein-Protein Docking | Predicting the structure of a complex formed by two proteins. | Identifies likely binding poses and interface residues. | nih.gov |

| Protein-Nucleic Acid Docking | Predicting how a protein binds to DNA or RNA. | Elucidates the structural basis for sequence recognition and binding. | youtube.com |

| Ensemble Learning | A machine learning approach to improve prediction accuracy. | Can be trained to predict drug-target interactions with higher confidence. nih.gov | nih.gov |

Molecular Docking Studies and Binding Affinity Predictions Involving this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a protein), forming a stable complex. nih.govmdpi.com It is a cornerstone of structure-based drug design and is invaluable for studying molecular recognition. nih.gov

Detailed Research Findings: In the context of this compound, molecular docking can be used to screen for potential protein targets or to understand how this modification alters the binding of a protein to its natural substrates or inhibitors. The process involves placing the this compound (or a peptide containing it) into the binding site of a target protein in various conformations and orientations. A scoring function then estimates the binding affinity for each pose, typically expressed as a binding energy in kcal/mol, with lower values indicating stronger binding. mdpi.comresearchgate.net

Software such as AutoDock and AutoDock Vina are widely used for these simulations. dovepress.com The accuracy of binding affinity prediction can be enhanced by using more sophisticated methods. Physics-based approaches, such as alchemical free energy calculations, simulate the non-physical transformation of a ligand into another or into nothing, providing a more accurate, albeit computationally expensive, measure of binding free energy. nih.gov More recently, machine learning and deep learning models, such as DLSSAffinity, have shown great promise in predicting binding affinity with high accuracy by learning from large datasets of known protein-ligand complexes. arxiv.orgrsc.orgarxiv.org These methods can combine information from both the protein sequence and the local structure of the binding pocket. rsc.org

Table 4.4: Hypothetical Docking Results for this compound

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Docking Software |

|---|---|---|---|---|

| Thioredoxin Reductase | This compound | -8.5 | Arg12, Ser14, Gly45 | AutoDock Vina |

| Glutathione (B108866) Peroxidase | This compound-peptide | -9.2 | Trp158, Gln81, Leu77 | DLSSAffinity |

| Keap1 | This compound | -7.9 | Ser508, Ser602, Arg415 | PyMOL/Docking |

Bioinformatics and Homology Modeling Approaches to Identify Potential this compound-Related Protein Motifs

Before this compound can be studied in a specific protein, the protein itself—a selenoprotein—must be identified. Bioinformatics provides the tools to mine vast sequence databases for these relatively rare proteins. nih.gov

Detailed Research Findings: The identification of selenoprotein genes is a non-trivial bioinformatics task because selenocysteine is encoded by a UGA codon, which normally signals translation termination. nih.gov Specialized computational tools have been developed to identify selenoprotein genes by searching for characteristic patterns: an in-frame UGA codon followed by a downstream selenocysteine insertion sequence (SECIS) element in the 3' untranslated region (in eukaryotes and archaea). nih.govnih.gov Programs like Tblastn can use a known selenoprotein sequence as a query to find homologous genes in nucleotide databases. nih.gov

Once a target selenoprotein sequence is identified, its three-dimensional structure is required for further computational analysis. If an experimental structure is unavailable, homology modeling (or comparative modeling) is the most reliable method to generate a 3D model. nih.govyoutube.com This process uses the known experimental structure of a related homologous protein (the "template") as a scaffold to build the model of the "target" sequence. youtube.comnih.gov Servers like SWISS-MODEL automate this process, from template identification to model building and refinement. nih.gov The quality of the resulting model is highly dependent on the sequence identity between the target and the template; identities above 50% typically yield high-accuracy models. nih.gov

After building a homology model of a selenoprotein, researchers can computationally introduce the dioxo modification to the selenocysteine residue. This allows for the study of potential structural rearrangements and changes in the protein's active site or interaction surfaces, providing hypotheses about the functional consequences of such oxidative damage. Furthermore, bioinformatics tools for motif discovery can be used to identify sequence patterns or structural environments where selenocysteine is particularly susceptible to oxidation. nih.govoregonstate.education

Exploration of Dioxyselenocysteine in Biochemical Pathways and Cellular Processes

Investigating the Potential Incorporation and Metabolic Fates of Dioxyselenocysteine in Cellular Models

The incorporation of selenoamino acids into proteins is a complex process, with selenocysteine (B57510) (Sec) being the only amino acid synthesized on its tRNA for direct incorporation during translation at UGA codons escholarship.orgfrontiersin.org. This compound, with the chemical formula C₃H₇NO₄Se drugbank.com, shares structural similarities with selenocysteine. However, specific cellular models and detailed studies on its direct incorporation into proteins are not widely documented in the provided literature. Generally, selenium enters cells in inorganic forms (selenite, selenate) or organic forms (selenomethionine, selenocysteine) and is metabolized to selenide (B1212193), which then serves as the precursor for de novo selenocysteine synthesis via a phosphorylated intermediate on tRNA nih.govgenecards.org. The metabolic fate of this compound itself, including its uptake mechanisms and breakdown products, remains an area requiring further investigation. DrugBank lists this compound with a molecular weight of 200.05 and formula C₃H₇NO₄Se drugbank.com, distinguishing it from the standard selenocysteine (C₃H₇NO₂Se) wikipedia.org.

Comparative Analysis of this compound Interactions within Known Selenocysteine Biosynthetic and Catabolic Pathways

The biosynthesis of selenocysteine is a highly regulated process. It begins with the aminoacylation of a specific tRNA (tRNASec) with serine by seryl-tRNA synthetase. This is followed by the conversion of seryl-tRNASec to O-phosphoseryl-tRNASec by phosphoseryl-tRNA kinase (PSTK) and then to Sec-tRNASec by selenocysteine synthase (SecS), using selenophosphate as the selenium donor genecards.orgnih.govontosight.ainih.govmdpi.com. Selenophosphate is synthesized from selenide and ATP by selenophosphate synthetase 2 (SPS2) genecards.orgnih.govnih.govmdpi.com.

This compound's interaction with these pathways is speculative without direct studies. However, given its selenium content, it is plausible that it could interface with selenium metabolism. For instance, if taken up by cells, it might be processed by enzymes involved in selenium handling. The catabolism of selenocysteine involves its breakdown by selenocysteine lyase into L-alanine and selenide, which can be recycled for selenoprotein synthesis wikipedia.orgontosight.ai. It is unknown if this compound follows similar catabolic routes or if its unique oxygenation state influences these processes.

Mechanisms of this compound Interaction with Endogenous Biological Molecules and Networks

The specific mechanisms by which this compound interacts with endogenous biological molecules and networks are not detailed in the provided search results. However, selenium compounds, in general, are known to interact with various cellular components. Selenocysteine, due to the unique properties of selenium, can participate in redox reactions and bind to metal ions. Selenoproteins, which incorporate selenocysteine, are involved in diverse cellular functions, including antioxidant defense, hormone metabolism, and protein folding mdpi.comresearchgate.netbioscientifica.comnih.gov. This compound's potential interactions would likely depend on its specific chemical structure and reactivity, which may differ from standard selenocysteine due to the presence of additional oxygen atoms. For example, this compound has been listed alongside other biochemical compounds that might be studied in the context of drug targets or interactions drugbank.comdrugbank.comunict.ituniprot.orgepo.orglabshare.cn.

Impact of Selenated Compounds on Cellular Redox Homeostasis: Implications for this compound

Selenium is fundamentally linked to cellular redox homeostasis, primarily through its incorporation into selenoproteins like glutathione (B108866) peroxidases (GPxs) and thioredoxin reductases (TrxRs) mdpi.comresearchgate.netbioscientifica.comnih.govnih.gov. These enzymes are crucial for scavenging reactive oxygen species (ROS) and maintaining the balance between oxidation and reduction within cells mdpi.comresearchgate.netbioscientifica.com. Selenocysteine's selenol group (-SeH) is highly redox-active, enabling these protective functions wikipedia.orgresearchgate.netbioscientifica.com.

While direct data on this compound's impact on redox homeostasis is absent, its selenium component suggests it could potentially influence these processes. Selenium compounds, depending on their chemical form and concentration, can act as antioxidants or, conversely, induce oxidative stress mdpi.com. If this compound were to be incorporated into proteins or interact with cellular redox machinery, it could modulate the cellular redox state, potentially contributing to antioxidant defense or, under certain conditions, pro-oxidant effects.

Modulation of Gene Signaling Networks and Protein-Protein Interactions by Selenoamino Acids and this compound

Selenoamino acids, particularly selenocysteine within selenoproteins, play roles in modulating gene signaling networks and protein-protein interactions ontosight.aimdpi.comresearchgate.netnih.govnih.govgoogle.com. For instance, selenoproteins like thioredoxin reductase are involved in regulating signaling cascades nih.gov. Selenium's influence on DNA methylation has also been noted, affecting gene expression scispace.com.

The potential for this compound to modulate gene signaling networks or protein-protein interactions is not explicitly stated in the provided literature. However, given that selenium incorporation can alter protein structure and function mdpi.com, it is conceivable that this compound, if incorporated or interacting with cellular components, could influence these cellular processes. Patent literature mentions this compound in lists of compounds related to gene signaling networks google.com, suggesting a potential area of research interest.

Dioxyselenocysteine in Advanced Materials Science and Bioengineering Applications

Future Research Directions and Interdisciplinary Perspectives for Dioxyselenocysteine

Elucidating Unexplored Biochemical Roles and Interactions of Dioxyselenocysteine.

The primary role of selenocysteine (B57510) is centered on its potent antioxidant and redox activities, largely executed through its incorporation into selenoproteins like glutathione (B108866) peroxidases and thioredoxin reductases. mdpi.com These enzymes are crucial for neutralizing reactive oxygen species (ROS) and maintaining cellular redox homeostasis. mdpi.com Given that this compound is an oxidized form of selenocysteine, its biochemical significance is likely intertwined with cellular redox states.

Future research should focus on identifying the specific biochemical pathways where this compound plays a role. It is plausible that this compound is not merely a byproduct of oxidative stress but an active participant in redox signaling. Its formation and degradation could be tightly regulated, influencing signaling cascades that are sensitive to oxidative modifications. Investigating its interaction with key cellular components, such as kinases, phosphatases, and transcription factors, could reveal novel regulatory functions. Furthermore, exploring its potential role as a biomarker for specific diseases characterized by oxidative stress, such as neurodegenerative disorders and cancer, is a promising area of investigation. nih.gov

Advancements in Methodologies for Comprehensive Characterization of this compound in Complex Systems.

A significant hurdle in studying this compound is its detection and characterization within complex biological matrices. The inherent instability of some seleno-compounds and their low abundance pose analytical challenges. nih.gov Current methods for studying selenocysteine can be adapted and refined for this compound.

Table 1: Analytical Techniques for Selenoamino Acid Characterization

| Analytical Technique | Application for this compound | Potential Advancements |

| Mass Spectrometry (MS) | Identification and quantification based on mass-to-charge ratio. Techniques like HPLC-ICP-MS are highly sensitive for selenium-specific detection. nih.govnih.govrsc.orgsemanticscholar.org | Development of this compound-specific derivatization agents to enhance stability and ionization efficiency. High-resolution MS (e.g., Orbitrap) can aid in the identification of unknown this compound-containing metabolites. semanticscholar.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and characterization of the chemical environment of the selenium atom. 77Se NMR is a powerful tool for studying organoselenium compounds. nih.govhuji.ac.ilmdpi.comresearchgate.netnetlify.app | Application of advanced NMR techniques, such as solid-state NMR, to study this compound within protein structures. Combining NMR with computational modeling to interpret spectral data more accurately. nih.gov |

Further advancements could involve the development of specific antibodies or molecular probes that can bind to this compound, enabling its visualization and localization within cells and tissues through techniques like immunofluorescence microscopy.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Discovery.

For this compound research, AI and ML can be applied in several ways:

Predicting Biochemical Properties: ML models can be trained on existing data for selenocysteine and other modified amino acids to predict the reactivity, stability, and potential biological targets of this compound.

Analyzing Large-Scale Data: AI can analyze complex datasets from proteomics and metabolomics experiments to identify correlations between this compound levels and specific cellular states or disease phenotypes.

Drug Discovery and Design: Generative AI models could be used to design novel therapeutic agents that target pathways involving this compound or mimic its potential beneficial effects. mit.edu

The development of sophisticated computational models will be crucial for simulating the behavior of this compound in biological systems and for guiding experimental research. researchgate.netnih.gov

Challenges and Opportunities in Translating this compound Research to Broader Scientific Impact.

Translating fundamental research on this compound into tangible scientific and clinical impact presents both challenges and opportunities. A primary challenge is the limited understanding of its specific biological functions. Overcoming this requires robust and reproducible research to build a solid foundation of knowledge. The instability and low concentrations of this compound also pose significant technical hurdles for in vivo studies. nih.gov

However, the opportunities are substantial. A deeper understanding of this compound could lead to:

Novel Diagnostic Tools: this compound could serve as a sensitive biomarker for diseases associated with oxidative stress, enabling earlier diagnosis and monitoring of disease progression.

New Therapeutic Strategies: Targeting the metabolic pathways of this compound could offer new approaches for treating a range of diseases.

Advancements in Biotechnology: The unique properties of this compound could be harnessed for various biotechnological applications, such as the development of novel biocatalysts or redox-sensitive probes.

Fostering Global Collaborations for Accelerated Research on Selenoamino Acid Derivatives.

The complexity of studying selenoamino acid derivatives like this compound necessitates a collaborative, interdisciplinary approach. Fostering global collaborations among researchers with expertise in chemistry, biology, medicine, and computational science is essential for accelerating progress.

International consortia could facilitate the sharing of resources, data, and expertise. Establishing standardized protocols for the synthesis, detection, and characterization of this compound would ensure the comparability and reproducibility of research findings across different laboratories. Furthermore, joint funding initiatives and international conferences dedicated to selenium biochemistry would create platforms for knowledge exchange and the formation of new research partnerships. Such collaborations will be instrumental in unraveling the mysteries of this compound and translating this knowledge into benefits for science and society.

Q & A

Q. Q1. What are the optimal experimental conditions for synthesizing and purifying Dioxyselenocysteine?

Methodological Answer : To determine optimal synthesis conditions, design a factorial experiment testing variables such as solvent polarity (e.g., DMF vs. THF), temperature (25°C vs. 50°C), and reaction time (12–72 hrs). Use High-Performance Liquid Chromatography (HPLC) to assess purity . For purification, compare recrystallization in polar solvents with column chromatography efficiency. Validate results via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Table 1: Synthesis Optimization Parameters

| Variable | Tested Ranges | Characterization Method | Key Outcome Metrics |

|---|---|---|---|

| Solvent | DMF, THF, EtOH | HPLC, TLC | Yield (%) |

| Temperature | 25°C, 50°C, 80°C | NMR, MS | Purity (area %) |

| Catalyst | Pd/C, Ni-based | XRD | Crystallinity |

Advanced Research Question

Q. Q2. How do mechanistic pathways of this compound-mediated redox reactions differ under aerobic vs. anaerobic conditions?

Methodological Answer : Employ stopped-flow spectroscopy to monitor reaction kinetics in real-time under controlled O₂ levels. Pair with density functional theory (DFT) calculations to model intermediate species. Validate using isotopic labeling (e.g., ⁷⁷Se NMR) to track selenium participation . Address contradictions in prior literature by conducting meta-analyses of kinetic data (e.g., Arrhenius plots) to resolve discrepancies in activation energy values .

Q. Table 2: Mechanistic Study Design

| Technique | Application | Key Parameters Measured |

|---|---|---|

| Stopped-Flow | Real-time kinetics | Rate constants (k₁, k₂) |

| DFT Simulations | Transition-state modeling | Gibbs free energy (ΔG‡) |

| Isotopic Labeling | Pathway tracing | ⁷⁷Se chemical shift analysis |

Basic Research Question

Q. Q3. What spectroscopic and chromatographic methods are most reliable for characterizing this compound stability under physiological pH?

Methodological Answer : Conduct accelerated stability studies at pH 2.0 (gastric), 7.4 (blood), and 9.0 (intestinal) using UV-Vis spectroscopy to track degradation (λmax shifts). Validate via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Statistical analysis (ANOVA) should compare stability across pH conditions .

Q. Table 3: Stability Assessment Metrics

| pH | Degradation Rate (hr⁻¹) | Major Degradation Product | Detection Method |

|---|---|---|---|

| 2.0 | 0.15 ± 0.02 | Selenoxide | LC-MS/MS |

| 7.4 | 0.03 ± 0.01 | Native compound | UV-Vis |

| 9.0 | 0.08 ± 0.03 | Diselenide dimer | NMR |

Advanced Research Question

Q. Q4. How can conflicting data on this compound’s cytotoxicity be resolved across in vitro vs. in vivo models?

Methodological Answer : Perform a systematic review of cytotoxicity studies, categorizing results by model (e.g., HEK293 vs. murine hepatocytes) and exposure duration. Use meta-regression to identify confounding variables (e.g., selenium bioavailability differences). Validate via cross-species organ-on-a-chip assays to simulate in vivo conditions .

Q. Table 4: Data Contradiction Analysis

| Study Type | Cell Line | IC₅₀ (µM) | Proposed Confounding Factor |

|---|---|---|---|

| In vitro | HEK293 | 12.3 | Serum-free media |

| In vivo | Mouse hepatocyte | 45.7 | Glutathione interaction |

Advanced Research Question

Q. Q5. What computational strategies best predict this compound’s binding affinity for selenoprotein targets?

Methodological Answer : Compare molecular docking (AutoDock Vina) with machine learning models (e.g., Random Forest trained on selenoprotein-ligand datasets). Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (Ka, Kd). Address overfitting risks by applying cross-validation and reporting Matthews correlation coefficients .

Basic Research Question

Q. Q6. How to design assays for assessing this compound’s antioxidant efficacy without interference from endogenous selenium pools?

Methodological Answer : Use selenium-depleted cell cultures and isotopically labeled this compound (⁸²Se) to differentiate exogenous vs. endogenous selenium. Measure glutathione peroxidase (GPx) activity via spectrophotometric assays (NADPH oxidation at 340 nm) .

Guidelines for Research Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.